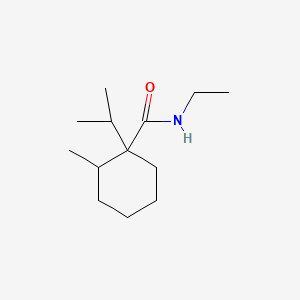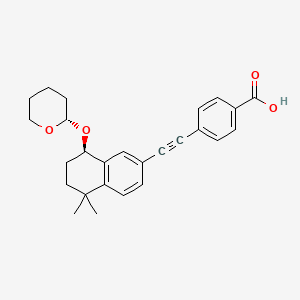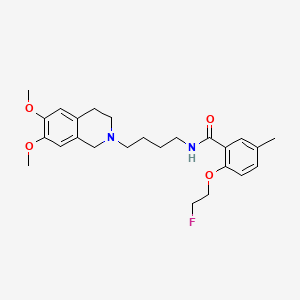
cis-trans-Mivacurium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-trans-Mivacurium is a stereoisomer of mivacurium, a short-acting, non-depolarizing neuromuscular-blocking agent. Mivacurium was first synthesized in 1981 and belongs to the benzylisoquinolinium group. It is primarily used in clinical settings to induce muscle relaxation during surgical procedures .
Vorbereitungsmethoden
Mivacurium is synthesized through a series of chemical reactions involving benzylisoquinolinium derivatives. The synthetic route typically involves the formation of a quaternary ammonium compound, followed by esterification and purification processes. Industrial production methods focus on optimizing yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for separation and purification .
Analyse Chemischer Reaktionen
Cis-trans-Mivacurium undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are less common but can occur under specific conditions, altering the compound’s pharmacological properties.
Substitution: Involves the replacement of functional groups, which can modify the compound’s activity and stability.
Common reagents used in these reactions include acids, bases, and various enzymes. The major products formed from these reactions are typically less active metabolites that are excreted from the body .
Wissenschaftliche Forschungsanwendungen
Cis-trans-Mivacurium has several scientific research applications, including:
Chemistry: Used as a model compound to study stereoisomerism and the effects of different isomers on biological activity.
Biology: Employed in research on neuromuscular transmission and the role of cholinergic receptors.
Medicine: Widely used in anesthesia to induce muscle relaxation during surgeries.
Wirkmechanismus
Cis-trans-Mivacurium exerts its effects by binding competitively to cholinergic receptors on the motor end-plate, antagonizing the action of acetylcholine. This results in a blockade of neuromuscular transmission, leading to muscle relaxation. The neuromuscular block produced by this compound is readily antagonized by anticholinesterase agents such as neostigmine .
Vergleich Mit ähnlichen Verbindungen
Cis-trans-Mivacurium is unique among neuromuscular-blocking agents due to its short duration of action and rapid metabolism by plasma pseudocholinesterase. Similar compounds include:
Atracurium: Another benzylisoquinolinium compound with a longer duration of action.
Rocuronium: A non-depolarizing neuromuscular-blocking agent with a different chemical structure and longer duration of action.
Vecuronium: Similar to rocuronium but with a slightly different pharmacokinetic profile.
This compound’s rapid onset and short duration make it particularly advantageous for short surgical procedures, especially in pediatric populations .
Eigenschaften
CAS-Nummer |
791742-80-8 |
|---|---|
Molekularformel |
C58H80N2O14+2 |
Molekulargewicht |
1029.3 g/mol |
IUPAC-Name |
1-O-[3-[(1R,2R)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] 8-O-[3-[(1R,2S)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (E)-oct-4-enedioate |
InChI |
InChI=1S/C58H80N2O14/c1-59(25-21-41-35-47(63-3)49(65-5)37-43(41)45(59)29-39-31-51(67-7)57(71-11)52(32-39)68-8)23-17-27-73-55(61)19-15-13-14-16-20-56(62)74-28-18-24-60(2)26-22-42-36-48(64-4)50(66-6)38-44(42)46(60)30-40-33-53(69-9)58(72-12)54(34-40)70-10/h13-14,31-38,45-46H,15-30H2,1-12H3/q+2/b14-13+/t45-,46-,59-,60+/m1/s1 |
InChI-Schlüssel |
ILVYCEVXHALBSC-GZICNWBJSA-N |
Isomerische SMILES |
C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CC/C=C/CCC(=O)OCCC[N@@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C |
Kanonische SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CCC=CCCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




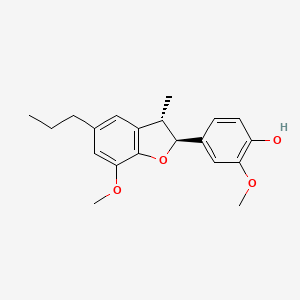

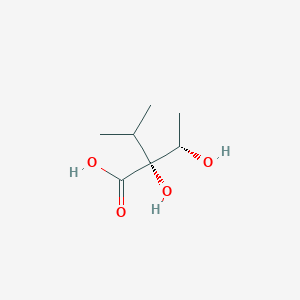
![8-[3-(dimethylamino)propyl]-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one](/img/structure/B12782778.png)

